Cas no 2228637-27-0 (3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
- EN300-1936331
- 2228637-27-0
-
- インチ: 1S/C10H9BrN2O3/c1-15-7-3-2-5(8(11)9(7)14)10-6(12)4-13-16-10/h2-4,14H,12H2,1H3
- InChIKey: IPCZUVXFZZPJSE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1C1=C(C=NO1)N)OC)O
計算された属性
- せいみつぶんしりょう: 283.97965g/mol
- どういたいしつりょう: 283.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 81.5Ų
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936331-5.0g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-1936331-0.1g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1936331-1.0g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-1936331-10g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 10g |
$6082.0 | 2023-09-17 | ||
Enamine | EN300-1936331-0.25g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1936331-0.05g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1936331-0.5g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1936331-2.5g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1936331-10.0g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-1936331-1g |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |
2228637-27-0 | 1g |
$1414.0 | 2023-09-17 |
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenolに関する追加情報
Comprehensive Overview of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol (CAS No. 2228637-27-0)
3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol (CAS No. 2228637-27-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound belongs to the class of heterocyclic phenols, combining an oxazole ring with a brominated methoxyphenol moiety. This structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science.
One of the key reasons for the growing interest in 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol is its potential role in addressing modern challenges in antibiotic resistance and cancer therapeutics. Researchers are exploring its derivatives as candidates for novel antimicrobial agents, given the urgent need for new drugs to combat resistant bacterial strains. Additionally, its oxazole core is known to exhibit anti-inflammatory and antitumor properties, aligning with current trends in precision medicine and targeted therapy.
From a synthetic chemistry perspective, the presence of both bromo and amino functional groups in 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol offers versatile reactivity for further modifications. This adaptability is crucial for structure-activity relationship (SAR) studies, enabling scientists to fine-tune the compound's properties for specific applications. Recent publications highlight its use in cross-coupling reactions, a hot topic in green chemistry and catalysis, where researchers aim to reduce waste and improve efficiency.
The compound's methoxyphenol segment also contributes to its antioxidant potential, a property highly sought after in cosmeceuticals and nutraceuticals. With increasing consumer demand for natural-derived ingredients and sustainable formulations, 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol is being investigated for its ability to scavenge free radicals and protect against oxidative stress. This aligns with the broader industry shift toward bio-based chemicals and eco-friendly solutions.
In the realm of material science, the oxazole-phenol hybrid structure of this compound has shown promise in the development of advanced polymers and electronic materials. Its ability to form stable complexes with metals makes it a candidate for coordination chemistry applications, such as sensors and catalysts. These innovations are particularly relevant to the booming fields of flexible electronics and renewable energy, where functional organic molecules play a pivotal role.
Analytical characterization of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and accurate structural confirmation. Quality control is paramount, especially when the compound is intended for high-throughput screening or preclinical studies. As regulatory standards tighten globally, researchers emphasize the importance of reproducible synthesis and detailed documentation for such specialized chemicals.
Looking ahead, the versatility of 3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol positions it as a molecule of interest across multiple disciplines. Whether in drug development, agricultural chemistry, or smart materials, its unique properties continue to inspire innovative applications. For scientists and industry professionals, staying updated on the latest research involving this compound is essential to leverage its full potential in solving contemporary scientific and technological challenges.
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